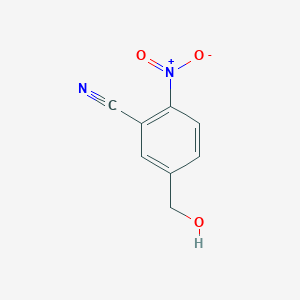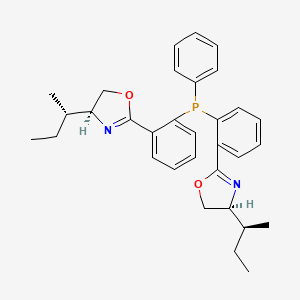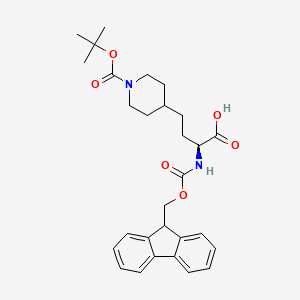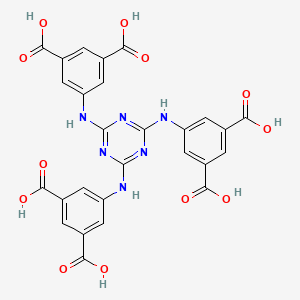
5-(Hydroxymethyl)-2-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-2-nitrobenzonitrile: is an organic compound that features a benzene ring substituted with a hydroxymethyl group, a nitro group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-nitrobenzonitrile typically involves the nitration of 5-(Hydroxymethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where the nitrile is converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Hydrolysis using aqueous acid or base.
Major Products:
Oxidation: 5-(Carboxymethyl)-2-nitrobenzonitrile.
Reduction: 5-(Hydroxymethyl)-2-aminobenzonitrile.
Substitution: 5-(Hydroxymethyl)-2-nitrobenzamide.
Applications De Recherche Scientifique
Chemistry: 5-(Hydroxymethyl)-2-nitrobenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of nitro and nitrile groups on biological systems. It can also be used as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-2-nitrobenzonitrile depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and functional groups.
Molecular Targets and Pathways:
Nitro Group Reduction: The reduction of the nitro group can generate reactive nitrogen species that interact with cellular components, leading to cytotoxic effects.
Nitrile Group Reactions: The nitrile group can be hydrolyzed to form carboxylic acids or amides, which can further interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
5-(Hydroxymethyl)-2-aminobenzonitrile: This compound is similar in structure but has an amino group instead of a nitro group. It may exhibit different reactivity and biological activity.
5-(Carboxymethyl)-2-nitrobenzonitrile: This compound has a carboxylic acid group instead of a hydroxymethyl group. It may have different solubility and reactivity properties.
2-Nitrobenzonitrile: This compound lacks the hydroxymethyl group and may have different chemical and physical properties.
Uniqueness: 5-(Hydroxymethyl)-2-nitrobenzonitrile is unique due to the presence of both a hydroxymethyl group and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
5-(hydroxymethyl)-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c9-4-7-3-6(5-11)1-2-8(7)10(12)13/h1-3,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLEHZCPAGEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,9-Bis(2,6-diethylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8193608.png)




![N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate](/img/structure/B8193653.png)
![3-(4-Chlorophenyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8193659.png)

![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B8193672.png)





